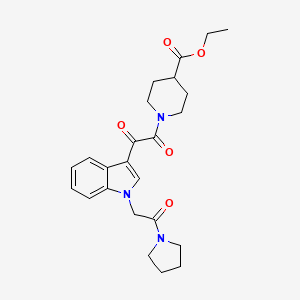

ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 1-[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-2-32-24(31)17-9-13-26(14-10-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-11-5-6-12-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQRBQJRELSJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a complex compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing research findings, highlighting its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₅H₁₆N₂O₄

- Molecular Weight : 288.30 g/mol

- CAS Number : 347320-40-5

The intricate structure incorporates a piperidine ring, an indole moiety, and several carbonyl functionalities, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, the compound was tested against various cancer cell lines, including A549 human lung adenocarcinoma. The evaluation utilized the MTT assay to measure cell viability post-treatment. The results indicated a dose-dependent cytotoxic effect, suggesting that the compound may inhibit cancer cell proliferation effectively.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |

|---|---|---|---|

| A549 | 25 | Cisplatin | 10 |

| HCT116 | 30 | Doxorubicin | 5 |

These findings support the hypothesis that the compound's structural elements contribute significantly to its anticancer properties, particularly through interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC of Standard Antibiotic (µg/mL) |

|---|---|---|---|

| Klebsiella pneumoniae | 16 | Meropenem | 8 |

| Staphylococcus aureus | 32 | Vancomycin | 16 |

The compound exhibited significant antimicrobial activity, suggesting its potential as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific functional groups within the compound are critical for its biological activity. Modifications to the piperidine ring and the incorporation of electron-withdrawing groups have been shown to enhance both anticancer and antimicrobial activities. For instance, the presence of a carbonyl group adjacent to the piperidine enhances interaction with biological targets involved in cell signaling pathways.

Case Studies

A recent case study explored the synthesis of derivatives of this compound, focusing on optimizing their biological activity. Various analogs were synthesized and screened for both anticancer and antimicrobial properties. One derivative showed a remarkable increase in potency against A549 cells with an IC50 value reduced to 15 µM, indicating that structural modifications can significantly enhance efficacy.

常见问题

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions. A common approach includes:

- Indole Core Formation : Start with an indole-3-carboxaldehyde precursor, reacting it with ethyl piperidine under acidic/basic conditions to form the indole-piperidine intermediate .

- Acetylation and Esterification : Introduce the 2-oxo-pyrrolidinyl group via nucleophilic substitution or coupling reactions, followed by esterification using ethyl chloroformate or similar agents .

- Key Conditions : Optimize reaction temperatures (typically 60–100°C), use polar aprotic solvents (e.g., DMF, DMSO), and employ catalysts like DMAP for acetylation steps .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify indole, piperidine, and pyrrolidinyl protons and carbons. For example, the indole NH proton appears as a singlet at δ ~10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the ester and acetyl groups .

- X-ray Crystallography : If single crystals are obtained, crystallographic data can resolve stereochemical ambiguities (e.g., piperidine ring conformation) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : Test polar solvents (DMSO, methanol) for initial dissolution, followed by dilution in aqueous buffers (pH 6–8). Poor solubility in water may require co-solvents like PEG-400 .

- Stability : Conduct stability studies under varying pH (4–9), temperature (4°C vs. room temperature), and light exposure. Monitor degradation via HPLC at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction mechanisms for this compound?

- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to simulate intermediates in the acetylation and esterification steps, identifying energy barriers and transition states .

- Solvent Effects : Apply COSMO-RS models to predict solvent compatibility and reaction yields .

- Docking Studies : For bioactive analogs, perform molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., pyrrolidinyl group orientation) with target binding affinities .

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-Response Validation : Repeat assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM) to confirm dose-dependent trends .

- Off-Target Screening : Use proteome-wide profiling (e.g., kinome scans) to identify non-specific interactions that may skew activity interpretations .

- Metabolite Analysis : Employ LC-MS to detect degradation products or active metabolites in cell culture media that could influence results .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for this compound?

- Core Modifications : Synthesize analogs with variations in the indole (e.g., halogen substitution), piperidine (e.g., N-methylation), or ester groups (e.g., tert-butyl vs. ethyl) .

- Bioisosteric Replacement : Replace the pyrrolidinyl-2-oxo group with morpholine or thiomorpholine to assess tolerance for heteroatom changes .

- Pharmacokinetic Profiling : Compare analogs using in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Scale-Up Challenges : For multi-step syntheses, optimize each step separately to avoid cumulative yield losses. Use flow chemistry for exothermic reactions (e.g., acetylations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。